4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline
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Overview
Description
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethynyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine or alcohol.
Scientific Research Applications
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the ethynyl group may facilitate covalent bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but lacks the ethynyl group.
4-(Trifluoromethoxy)aniline: Similar structure but lacks both the chloro and ethynyl groups.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Similar structure but has an additional chloro group.
Properties
Molecular Formula |
C9H5ClF3NO |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5ClF3NO/c1-2-5-3-6(10)4-7(8(5)14)15-9(11,12)13/h1,3-4H,14H2 |
InChI Key |
FPYXMJUDQBICHR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Cl)OC(F)(F)F)N |
Origin of Product |
United States |
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